Tetradec-7-ene

Description

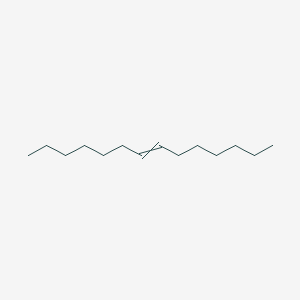

Structure

3D Structure

Properties

CAS No. |

10374-74-0 |

|---|---|

Molecular Formula |

C14H28 |

Molecular Weight |

196.37 g/mol |

IUPAC Name |

(Z)-tetradec-7-ene |

InChI |

InChI=1S/C14H28/c1-3-5-7-9-11-13-14-12-10-8-6-4-2/h13-14H,3-12H2,1-2H3/b14-13- |

InChI Key |

UBDIXSAEHLOROW-YPKPFQOOSA-N |

SMILES |

CCCCCCC=CCCCCCC |

Isomeric SMILES |

CCCCCC/C=C\CCCCCC |

Canonical SMILES |

CCCCCCC=CCCCCCC |

Other CAS No. |

41446-63-3 10374-74-0 |

physical_description |

Clear colorless liquid; [Sigma-Aldrich MSDS] |

Pictograms |

Health Hazard |

Synonyms |

7-tetradecene E-7-tetradecene |

Origin of Product |

United States |

Advanced Synthetic Methodologies for Tetradec 7 Ene and Its Stereoisomers

Catalytic Olefin Metathesis as a Strategic Synthetic Route

Olefin metathesis is a powerful and versatile reaction in organic synthesis that allows for the rearrangement of carbon-carbon double bonds. nobelprize.org This transformation is catalyzed by transition metal complexes, most notably those based on ruthenium, and has become an indispensable tool for the construction of new alkenes. beilstein-journals.orgharvard.edu

Self-Metathesis and Cross-Metathesis Strategies (e.g., from oct-1-ene)

The synthesis of tetradec-7-ene can be efficiently achieved through the self-metathesis of oct-1-ene. beilstein-journals.orgacademie-sciences.fr In this reaction, two molecules of oct-1-ene react to form one molecule of tetradec-7-ene and one molecule of ethylene (B1197577), which is a volatile gas. The removal of ethylene from the reaction mixture drives the equilibrium towards the formation of the desired product. nobelprize.org

Cross-metathesis, the reaction between two different alkenes, can also be employed. organic-chemistry.org For instance, the reaction of 1-hexene (B165129) and 1-decene (B1663960) could theoretically produce tetradec-7-ene, among other products. However, controlling the selectivity in cross-metathesis can be challenging, often leading to a statistical mixture of products. organic-chemistry.org Therefore, for the specific synthesis of tetradec-7-ene, the self-metathesis of oct-1-ene is generally the more direct and efficient strategy.

Research has demonstrated high conversion rates and selectivity for the self-metathesis of oct-1-ene to tetradec-7-ene using specific ruthenium catalysts. For example, one study reported a 70% conversion of oct-1-ene to tetradec-7-ene with 98% selectivity. academie-sciences.frresearchgate.net Another study achieved a 96% conversion with 95% selectivity at 110 °C. beilstein-journals.orgbeilstein-journals.org

Ruthenium-Based Catalyst Systems: Design and Efficiency

The success of olefin metathesis is largely due to the development of well-defined ruthenium-based catalysts, often referred to as Grubbs catalysts. harvard.edu These catalysts are known for their high activity, functional group tolerance, and stability in air and moisture. beilstein-journals.orgnih.gov The second-generation Grubbs catalysts, which feature an N-heterocyclic carbene (NHC) ligand, exhibit enhanced catalytic efficiency compared to their first-generation counterparts. beilstein-journals.orgd-nb.info

The design of the NHC ligand plays a crucial role in the catalyst's performance. Unsymmetrically substituted NHC ligands, for instance, can significantly influence the reactivity and selectivity of the catalyst. beilstein-journals.orgd-nb.info By modifying the steric and electronic properties of the NHC ligand, the catalyst's activity and selectivity can be fine-tuned for specific applications. beilstein-journals.org For example, a ruthenium complex with a monodentate unsymmetrical NHC ligand demonstrated a 70% conversion of oct-1-ene to tetradec-7-ene with high selectivity. beilstein-journals.orgresearchgate.net

The table below summarizes the performance of different ruthenium-based catalysts in the self-metathesis of oct-1-ene.

| Catalyst Type | Ligand | Conversion (%) | Selectivity (%) | Reference |

| Ruthenium Complex | Unsymmetrical NHC | 70 | 98 | academie-sciences.fr |

| Ruthenium Complex | N-substituted cyclododecyl NHC | 70 | 98 | beilstein-journals.orgresearchgate.net |

| Grubbs 2-type | Pyridinyl-alcoholato | >80 | >85 | beilstein-journals.orgbeilstein-journals.org |

| Ruthenium Complex | Dissymmetric unsaturated NHC | 59 | High | academie-sciences.fr |

Control of Isomerization and Selectivity in Metathesis Reactions

A common side reaction in olefin metathesis is the isomerization of the double bond, which can lead to a mixture of products and reduce the selectivity for the desired alkene. researchgate.netacademie-sciences.fr This isomerization is often caused by the formation of ruthenium-hydride species from the decomposition of the metathesis catalyst. researchgate.net

Several strategies have been developed to control isomerization and enhance selectivity. One approach is to modify the catalyst design. For example, a home-made ruthenium complex demonstrated less than 2% isomerization in the self-metathesis of oct-1-ene. academie-sciences.fracademie-sciences.fr Another strategy involves the addition of additives to the reaction mixture. Electron-deficient benzoquinones and other compounds have been shown to suppress olefin isomerization. researchgate.net

The reaction temperature also plays a significant role in controlling selectivity. While higher temperatures can increase the reaction rate, they can also promote isomerization and the formation of secondary metathesis products. beilstein-journals.orgbeilstein-journals.org Therefore, optimizing the reaction temperature is crucial for achieving high selectivity. beilstein-journals.orgbeilstein-journals.org In some cases, specific catalysts are designed to be Z-selective, favoring the formation of the cis-isomer of the alkene. harvard.edunih.gov This is particularly important when the desired product has a specific stereochemistry.

Stereoselective Semi-Hydrogenation of Alkynes

Another powerful method for synthesizing specific alkene isomers is the semi-hydrogenation of alkynes. wikipedia.org This reaction involves the addition of one equivalent of hydrogen to an alkyne, resulting in the formation of an alkene. By carefully choosing the catalyst and reaction conditions, it is possible to control the stereochemistry of the resulting double bond, leading to either the E (trans) or Z (cis) isomer. wikipedia.org

Palladium-Catalyzed Systems Utilizing Water as a Hydrogen Donor

Traditionally, semi-hydrogenation reactions have utilized flammable hydrogen gas. acs.org However, recent advancements have led to the development of palladium-catalyzed systems that use water as a safe and inexpensive hydrogen source. acs.orgnih.govacs.org In these systems, a reducing agent, such as manganese, is used to facilitate the transfer of hydrogen from water to the alkyne. acs.org

This method has been successfully applied to the synthesis of a variety of alkenes with good yields and stereoselectivity under mild conditions. acs.orgnih.gov The use of D₂O instead of H₂O also provides an efficient route to deuterium-labeled alkenes. acs.org

Achieving E- and Z-Selectivity in Hydrogenation

The stereochemical outcome of the semi-hydrogenation of an alkyne can be controlled by the choice of catalyst and reaction conditions. wikipedia.org For palladium-catalyzed systems using water as a hydrogen donor, the selectivity can be influenced by the ligands and additives used. nih.gov

For example, the use of di-tert-butylphosphinous chloride has been shown to be essential for achieving trans-selectivity, leading to the formation of the E-alkene. nih.govacs.org Conversely, the use of triethanolamine (B1662121) and sodium acetate (B1210297) promotes cis-selectivity, resulting in the Z-alkene. nih.govacs.org The solvent can also play a role in determining the stereoselectivity. rsc.org

Some ruthenium-based olefin metathesis catalysts have also been shown to catalyze the transfer semihydrogenation of alkynes with high E- or Z-selectivity, depending on the generation of the catalyst used. acs.org This dual functionality offers the potential for tandem metathesis-reduction reactions. acs.org

The table below illustrates the control of stereoselectivity in alkyne semi-hydrogenation.

| Catalyst System | Additive/Ligand | Predominant Isomer | Reference |

| Palladium/Manganese | - | Z (cis) | acs.org |

| Palladium | di-tert-butylphosphinous chloride | E (trans) | nih.govacs.org |

| Palladium | Triethanolamine/Sodium Acetate | Z (cis) | nih.govacs.org |

| Hoveyda-Grubbs I | Formic Acid/NaH | Z (cis) | acs.org |

| Hoveyda-Grubbs II | Formic Acid/NaH | E (trans) | acs.org |

Alternative Synthetic Pathways and Precursor Chemistry

Beyond traditional synthetic routes, researchers have explored alternative pathways to construct the tetradec-7-ene backbone and its derivatives. These methods often provide strategic advantages in terms of stereocontrol and precursor availability.

Epoxide ring-opening reactions offer a powerful tool for the synthesis of various functionalized molecules, including precursors to tetradec-7-ene. The strained three-membered ring of an epoxide is susceptible to cleavage by nucleophiles, a reaction that can be catalyzed by either acid or base. pressbooks.pubarkat-usa.org

Under acidic conditions, the epoxide oxygen is first protonated, creating a good leaving group. The nucleophile then attacks the more substituted carbon atom in a process that has characteristics of an SN1 reaction. libretexts.org This regioselectivity is due to the buildup of a partial positive charge on the more substituted carbon. libretexts.org Conversely, base-catalyzed ring-opening proceeds via an SN2 mechanism, with the nucleophile attacking the less sterically hindered carbon atom. pressbooks.pub

For the synthesis of tetradec-7-ene derivatives, an appropriately substituted epoxide, such as (Z)-7-tetradecene oxide, can serve as a key intermediate. The cleavage of this epoxide ring with a suitable nucleophile can introduce a variety of functional groups, leading to diverse derivatives. The stereochemistry of the starting epoxide and the reaction conditions (acidic or basic) will dictate the stereochemical outcome of the product. For instance, acid-catalyzed hydrolysis of epoxides typically results in anti-dihydroxylation. libretexts.orglibretexts.org

The versatility of this approach is highlighted by its application in the synthesis of biologically active compounds. For example, epoxide ring-opening with amines is a common strategy for preparing vicinal amino alcohols, which are important structural motifs in many pharmaceuticals. arkat-usa.org

Grignard reagents (R-MgX) are highly effective nucleophiles used to form new carbon-carbon bonds. youtube.com Their reaction with various electrophiles, including carbonyl compounds and epoxides, is a cornerstone of organic synthesis. youtube.comsioc-journal.cn In the context of tetradec-7-ene synthesis, Grignard reagents are instrumental in preparing alkynyl precursors, which can then be stereoselectively reduced to the desired (Z)- or (E)-alkene.

A common strategy involves the coupling of a Grignard reagent with a suitable alkynyl halide or a related electrophile. For instance, the synthesis of (8E,10Z)-tetradeca-8,10-dienal, a related pheromone, has been achieved using a Grignard reagent in a key cross-coupling step. researchgate.net Similarly, the preparation of alkynyl precursors for other complex molecules often involves the reaction of a Grignard reagent with a carbonyl compound to generate a propargylic alcohol. researchgate.net

The general process for creating an alkynyl precursor for tetradec-7-ene could involve the reaction of a heptynyl Grignard reagent with a seven-carbon aldehyde or ketone. The resulting secondary or tertiary alcohol can then be further manipulated. Alternatively, a Grignard reagent can be added to an epoxide, another effective ring-opening strategy. pressbooks.pub

The choice of the Grignard reagent and the electrophile allows for a modular approach to the synthesis, enabling the construction of a wide range of alkynyl precursors with varying substitution patterns. These precursors can then be subjected to stereoselective reduction methods, such as hydrogenation with Lindlar's catalyst for the (Z)-isomer or dissolving metal reduction for the (E)-isomer, to yield the target tetradec-7-ene stereoisomer. researchgate.net

Exploration of Epoxide Cleavage Routes for Tetradec-7-ene Derivatives

Green Chemistry Principles and Sustainable Synthesis Approaches

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. oalib.com These principles are increasingly being applied to the synthesis of fine chemicals like tetradec-7-ene to enhance sustainability.

Key aspects of green chemistry in this context include:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. oalib.com This is a core principle that favors addition reactions over substitution or elimination reactions.

Use of Catalysis: Employing catalytic reagents in small amounts rather than stoichiometric reagents is a fundamental green chemistry strategy. oalib.com Catalysts can be recycled and reused, minimizing waste. For instance, the use of metal-based catalysts for cross-coupling reactions or stereoselective reductions is a common practice. rsc.org

Use of Safer Solvents and Auxiliaries: The choice of solvent can have a significant impact on the environmental footprint of a synthesis. Green chemistry encourages the use of benign solvents like water, supercritical fluids, or solvent-free conditions where possible. oalib.com Research into reactions in aqueous media or the use of alternative solvents like dimethyl carbonate is ongoing. oalib.com

Design for Energy Efficiency: Conducting reactions at ambient temperature and pressure whenever feasible reduces energy consumption. rsc.org Microwave-assisted synthesis is one technique that can accelerate reactions and reduce energy input. oalib.com

Use of Renewable Feedstocks: While not always directly applicable to the synthesis of a specific hydrocarbon like tetradec-7-ene, the broader goal is to move away from petrochemical feedstocks towards bio-based starting materials. rsc.org

In the synthesis of tetradec-7-ene and its derivatives, the application of these principles can be seen in the development of catalytic olefin metathesis reactions, which can offer high atom economy. Furthermore, the optimization of reaction conditions to minimize the use of hazardous reagents and solvents, and to reduce the number of synthetic steps, contributes to a more sustainable process. rsc.org The development of stereoselective methods also aligns with green chemistry principles by reducing the need for tedious and wasteful separation of isomers. rsc.orgrsc.org

Chemical Reactivity and Transformation Mechanisms of Tetradec 7 Ene

Intermolecular [2+2] Cycloaddition Reactions

The [2+2] cycloaddition is a powerful method for constructing four-membered rings, and tetradec-7-ene participates in such reactions, particularly under metal catalysis. These reactions are valuable for synthesizing strained cyclobutene (B1205218) structures. nih.gov

Gold-Catalyzed Regio- and Stereoselective Processes

Gold catalysts have been shown to efficiently mediate the intermolecular [2+2] cycloaddition between unactivated alkenes, such as tetradec-7-ene, and chloroalkynes. nih.govlookchem.com In a notable study, the reaction of tetradec-7-ene with (chloroethynyl)benzene (B73019) was catalyzed by a gold(I) complex, IPrAuCl, in conjunction with a sodium salt of a weakly coordinating anion (NaBARF). nih.gov Raising the reaction temperature to 40°C was found to dramatically improve the yield of the resulting cyclobutene product. nih.gov

These gold-catalyzed cycloadditions exhibit excellent regioselectivity, a significant advantage over other metal-catalyzed systems. nih.govresearchgate.net The proposed mechanism involves the initial activation of the chloroalkyne by the gold catalyst, followed by a nucleophilic attack from the alkene. This leads to the formation of a cyclobutene product after a series of steps, regenerating the gold catalyst. nih.gov The use of sterically bulky gold(I) complexes is crucial for selectively activating the alkyne in the presence of the alkene, which prevents catalyst inactivation and undesired side reactions. organic-chemistry.org

Examination of Alkene Stereoisomer Influence on Cycloaddition

The stereochemistry of the tetradec-7-ene isomer plays a critical role in determining the stereochemical outcome of the gold-catalyzed [2+2] cycloaddition, with the reaction proceeding in a largely stereospecific manner. nih.gov

To investigate the stereoselectivity, the cis-(Z) and trans-(E) isomers of tetradec-7-ene were reacted separately. nih.gov

When cis-tetradec-7-ene was used, no trans-isomer of the corresponding cyclobutene product was detected. nih.gov

The reaction with trans-tetradec-7-ene yielded the cyclobutene product with a trans/cis ratio of 20:1. nih.gov

These findings confirm that the geometry of the starting alkene is largely retained in the cyclobutane (B1203170) ring of the product, indicating a stereospecific mechanism. nih.gov

Table 1: Stereoselectivity in Gold-Catalyzed [2+2] Cycloaddition of Tetradec-7-ene Isomers Data sourced from a 2018 study on Au-Catalyzed Intermolecular Cycloadditions. nih.gov

| Reactant | Observed Product Stereochemistry | Product Ratio (trans:cis) | Conclusion |

|---|---|---|---|

| cis-Tetradec-7-ene | Only cis-cyclobutene product detected | Not applicable (No trans-isomer formed) | Highly stereospecific |

| trans-Tetradec-7-ene | Predominantly trans-cyclobutene product | 20:1 | Largely stereospecific |

Oxidation Reactions

The double bond in tetradec-7-ene is susceptible to attack by various oxidizing agents, leading to cleavage of the carbon-carbon double bond and the formation of oxygenated products.

Ozonolysis: Products and Mechanistic Aspects

Ozonolysis is a powerful oxidative cleavage reaction where ozone (O₃) breaks the C=C double bond. libretexts.orgbyjus.com The reaction proceeds through the formation of an unstable primary ozonide (a molozonide), which rapidly rearranges to a more stable secondary ozonide. msu.edu This ozonide is then typically cleaved under reductive workup conditions (e.g., using zinc or dimethyl sulfide) to yield carbonyl compounds. masterorganicchemistry.com

For a symmetrical internal alkene like tetradec-7-ene, ozonolysis results in the cleavage of the molecule into two identical fragments. The expected product from the ozonolysis of tetradec-7-ene is heptanal (B48729) .

The mechanism involves an initial cycloaddition of ozone to the alkene double bond to form the molozonide. msu.edu This intermediate decomposes into a carbonyl compound and a carbonyl oxide, also known as a Criegee intermediate. msu.edu These fragments then recombine in a different orientation to form the more stable ozonide. libretexts.orglibretexts.org Subsequent reductive workup cleaves the ozonide to yield the final aldehyde products.

Atmospheric chemistry studies have investigated the formation of these Criegee intermediates from the ozonolysis of various alkenes. For larger alkenes, a significant fraction of the Criegee intermediates are stabilized by collisional energy transfer rather than decomposing. The stabilized Criegee intermediate (sCI) yield for trans-tetradec-7-ene at 298 K and 1 bar is reported to be 1.0, indicating that the formation of the stabilized intermediate is highly efficient.

Reactivity with Other Oxidizing Agents

The reactivity of tetradec-7-ene with other oxidizing agents has been investigated under specific catalytic conditions. In one study, a palladium-catalyzed system for the aerobic oxidation of terminal alkenes to methyl ketones was tested on various substrates. This system utilized palladium(II) acetate (B1210297) (Pd(OAc)₂), pyridine, and propan-2-ol with molecular oxygen as the ultimate oxidant. While this method was effective for terminal alkenes, internal alkenes, including (E)-tetradec-7-ene, were found to be unreactive under these conditions.

Hydrogenation and Reduction Chemistry

Hydrogenation is a fundamental chemical reaction for alkenes, involving the addition of hydrogen (H₂) across the double bond to produce a saturated alkane. This reaction typically requires a metal catalyst. While specific studies detailing the hydrogenation of tetradec-7-ene are not extensively documented in the provided context, the reactivity is characteristic of long-chain internal alkenes. The expected product of the complete hydrogenation of tetradec-7-ene is tetradecane .

Catalysts commonly employed for this transformation include palladium on carbon (Pd/C), platinum(IV) oxide (PtO₂), and Raney nickel. The reaction generally proceeds with syn-addition of two hydrogen atoms to the double bond from the surface of the catalyst.

Related reductions provide insight into the chemistry of the tetradecene backbone. For instance, the partial hydrogenation of 7-tetradecyne-1-ol using Lindlar's catalyst (palladium on calcium carbonate poisoned with quinoline) selectively produces the cis-alkene, (Z)-tetradec-7-en-1-ol. This highlights a method for stereoselectively forming the Z-isomer of a tetradec-7-ene derivative. Furthermore, palladium-catalyzed semihydrogenation of alkynes using H₂O as the hydrogen source can produce (E)-Tetradec-7-ene. nih.govacs.org Some research has also explored metal-free catalytic hydrogenation for the transformation of olefins into alkanes using quaternary ammonium (B1175870) salts as catalysts, though with modest yields for long-chain internal alkynes. d-nb.info

Catalytic Hydrogenation Studies and Stereochemical Outcomes

Catalytic hydrogenation is a fundamental reaction for alkenes, converting them into saturated alkanes. The process involves the addition of molecular hydrogen (H₂) across the double bond in the presence of a metal catalyst. libretexts.org For tetradec-7-ene, this reaction yields tetradecane. The most commonly employed catalysts for this transformation are finely divided metals such as platinum (often as PtO₂), palladium (typically supported on carbon, Pd/C), and nickel (as Raney Nickel). libretexts.org

The mechanism of catalytic hydrogenation occurs in a heterogeneous phase on the surface of the metal catalyst. pressbooks.pub The process begins with the adsorption of both the hydrogen gas and the alkene onto the catalyst surface. The catalyst facilitates the cleavage of the strong H-H bond, and the hydrogen atoms bind to the metal surface. libretexts.org These adsorbed hydrogen atoms are then transferred sequentially to the two carbons of the alkene double bond. A key feature of this mechanism is that both hydrogen atoms are typically added to the same face of the double bond, a process known as syn-addition. pressbooks.publibretexts.org

This stereochemical outcome is a direct consequence of the reaction geometry, where the alkene is adsorbed on the flat catalyst surface. libretexts.org

For (Z)-tetradec-7-ene (the cis isomer), syn-addition of hydrogen would proceed with the two hydrogen atoms adding to the same side of the molecule as it is complexed to the catalyst surface.

For (E)-tetradec-7-ene (the trans isomer), the same syn-addition mechanism applies.

In the case of tetradec-7-ene, the product, tetradecane, is an achiral molecule, so no new stereocenters are formed. However, it is important to note that some catalysts, particularly palladium and nickel, can promote isomerization of the double bond prior to hydrogenation. illinois.edu This bond migration can complicate the stereochemical outcome if other stereocenters are present in the molecule. illinois.edu

Theoretical Considerations of Hydrogenation Driving Forces

The hydrogenation of alkenes is a thermodynamically favorable process, characterized by a negative change in enthalpy (ΔH°), meaning the reaction is exothermic and releases heat. libretexts.orglibretexts.org This released energy is known as the heat of hydrogenation (ΔH°hyd). The magnitude of ΔH°hyd is inversely related to the stability of the parent alkene; more stable alkenes release less heat upon hydrogenation. libretexts.org

Theoretical calculations, particularly using Density Functional Theory (DFT), have provided significant insight into the driving forces and mechanisms of hydrogenation. researchgate.netacs.org These studies support the foundational Horiuti-Polanyi mechanism, which outlines the stepwise process of alkene adsorption, hydrogen atom transfer, and alkane desorption. researchgate.net The driving force for the reaction can be understood from the net conversion of a weaker carbon-carbon π-bond and a H-H σ-bond into two stronger carbon-hydrogen σ-bonds. pressbooks.pub

The stability of an alkene is influenced by the substitution pattern around the double bond. Generally, stability increases with the number of alkyl substituents. Tetradec-7-ene is an internal, di-substituted alkene. Its stability, and therefore its heat of hydrogenation, would be intermediate between that of a terminal alkene and a more substituted tri- or tetra-substituted alkene.

Table 1: Representative Heats of Hydrogenation for Alkenes This table provides illustrative data for different alkene substitution patterns to contextualize the stability of tetradec-7-ene.

| Alkene Type | Example | Approximate Heat of Hydrogenation (kJ/mol) | Relative Stability |

|---|---|---|---|

| Monosubstituted | 1-Butene | -127 | Least Stable |

| Disubstituted (cis) | cis-2-Butene | -120 | Intermediate |

| Disubstituted (trans) | trans-2-Butene | -115 | Intermediate |

| Trisubstituted | 2-Methyl-2-butene | -113 | More Stable |

| Tetrasubstituted | 2,3-Dimethyl-2-butene | -111 | Most Stable |

Data is generalized from typical values for simple alkenes.

DFT calculations have also been used to explore the reaction pathways and transition states, confirming that the formation of the alkyl intermediate on the catalyst surface is a key step. researchgate.net For some catalytic systems, the dissociative adsorption of H₂ can be the rate-determining step. tandfonline.com

Ene Reactions and Related Pericyclic Transformations in Alkene Systems

The ene reaction is a pericyclic reaction involving an alkene that has an allylic hydrogen (the "ene") and a component with a multiple bond, known as the "enophile". wikipedia.orglibretexts.org This process results in the formation of a new σ-bond, the migration of the double bond, and a 1,5-hydrogen shift. wikipedia.org Tetradec-7-ene is a suitable ene component because it possesses allylic hydrogens at the C6 and C9 positions.

The reaction is concerted, meaning it proceeds through a single cyclic transition state where bond formation and bond breaking occur simultaneously. ebsco.com The Woodward-Hoffmann notation for this process is [σ2s + π2s + π2s]. wikipedia.org Ene reactions typically require thermal activation (high temperatures) or can be catalyzed by Lewis acids, which lower the activation energy by coordinating to the enophile. wikipedia.orglibretexts.org

When reacting with an electrophilic enophile (e.g., maleic anhydride, formaldehyde), tetradec-7-ene would be expected to yield a new functionalized C14 alkene where the double bond has shifted. For example, in a reaction with formaldehyde (B43269) (H₂C=O), the allylic hydrogen from C6 (or C9) of tetradec-7-ene would be transferred to the oxygen atom, a new C-C bond would form between C6 and the formaldehyde carbon, and the double bond would migrate to the C7-C8 position.

Other pericyclic reactions relevant to alkene systems include:

Cycloadditions : These are reactions where two unsaturated molecules combine to form a cyclic adduct. While the [4+2] Diels-Alder reaction is the most famous, alkenes can undergo other cycloadditions. For instance, [2+2] cycloadditions, often photochemically allowed, can occur between two alkene units to form a cyclobutane ring. libretexts.orgalchemyst.co.uk

Sigmatropic Rearrangements : These reactions involve the migration of a σ-bond across a π-system. An example is the Cope rearrangement, a libretexts.orglibretexts.org-sigmatropic shift that can occur in 1,5-dienes.

Derivatization Strategies for Functionalized Tetradec-7-ene Molecules

The double bond and allylic positions of tetradec-7-ene serve as handles for introducing a wide range of functional groups, enabling its conversion into more complex molecules.

A specific example of derivatization is the synthesis of (R,Z)-tetradec-7-ene-1,3-diol . google.com This compound can be prepared via a multi-step synthesis. One potential pathway involves creating a chiral center at the C3 position while maintaining the Z-configuration of the double bond at C7. google.com Such diol derivatives are valuable intermediates in the synthesis of specialty surfactants and other complex organic molecules. google.com

Another powerful derivatization strategy is the acylnitroso-ene reaction , which functionalizes the allylic position of the alkene. This reaction was used in the synthesis of parthenolide (B1678480) analogs, demonstrating a method to introduce hydroxycarbamate or hydroxyurea (B1673989) moieties at the allylic position of an alkene. mdpi.com In this reaction, a nitrosocarbonyl species, generated in situ, acts as the enophile. The reaction with tetradec-7-ene would proceed regioselectively to form an allylic C-N bond at C6 or C9. mdpi.com

General derivatization strategies applicable to tetradec-7-ene include:

Epoxidation : Reaction with a peroxy acid (e.g., m-CPBA) converts the double bond into an epoxide ring.

Dihydroxylation : Treatment with osmium tetroxide (OsO₄) or cold, dilute potassium permanganate (B83412) (KMnO₄) yields tetradecane-7,8-diol.

Halogenation : Addition of halogens (e.g., Br₂) across the double bond produces 7,8-dihalotetradecane.

Metathesis : Alkene metathesis can be used to synthesize tetradec-7-ene from smaller alkenes like 1-octene (B94956) using a Grubbs catalyst. libretexts.orgchegg.com

These transformations highlight the versatility of tetradec-7-ene as a platform for chemical synthesis, allowing for the introduction of diverse functionalities for various applications. ontosight.ai

Advanced Spectroscopic and Chromatographic Characterization Techniques for Tetradec 7 Ene

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural determination of organic compounds like tetradec-7-ene. rsc.orgnih.govresearchgate.net By analyzing the chemical shifts, coupling constants, and signal integrations in both proton (¹H) and carbon-13 (¹³C) NMR spectra, the precise connectivity and stereochemistry of the molecule can be established. emerypharma.com

For tetradec-7-ene, ¹H NMR spectroscopy provides information about the chemical environment of each proton. The protons attached to the double bond (vinylic protons) are of particular interest. Their chemical shifts, typically in the range of 5.3-5.5 ppm, and the coupling constants between them can differentiate between the cis and trans isomers.

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each unique carbon atom in the molecule. pitt.edu The chemical shifts of the sp²-hybridized carbons of the double bond are distinct from the sp³-hybridized carbons of the alkyl chains, further confirming the presence and position of the alkene functionality. Two-dimensional NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), can be employed to establish the connectivity between protons and carbons, providing unambiguous structural assignment. emerypharma.com

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for (E)-Tetradec-7-ene and (Z)-Tetradec-7-ene

| Atom | (E)-Tetradec-7-ene (Predicted) | (Z)-Tetradec-7-ene (Predicted) |

| ¹H NMR | ||

| H7, H8 | ~5.34 ppm (m) | ~5.36 ppm (m) |

| H6, H9 | ~2.01 ppm (m) | ~2.03 ppm (m) |

| H2-H5, H10-H13 | ~1.2-1.4 ppm (m) | ~1.2-1.4 ppm (m) |

| H1, H14 | ~0.88 ppm (t) | ~0.88 ppm (t) |

| ¹³C NMR | ||

| C7, C8 | ~130.5 ppm | ~129.8 ppm |

| C6, C9 | ~32.6 ppm | ~27.2 ppm |

| C5, C10 | ~29.3 ppm | ~29.7 ppm |

| C4, C11 | ~29.1 ppm | ~29.1 ppm |

| C3, C12 | ~31.9 ppm | ~31.9 ppm |

| C2, C13 | ~22.7 ppm | ~22.7 ppm |

| C1, C14 | ~14.1 ppm | ~14.1 ppm |

Note: These are predicted values and may vary slightly based on the solvent and experimental conditions. 'm' denotes a multiplet and 't' denotes a triplet.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Isomer Analysis

Gas chromatography-mass spectrometry (GC-MS) is a powerful hyphenated technique used to separate, identify, and quantify the components of a mixture. nist.govtechnologynetworks.com In the context of tetradec-7-ene, GC-MS is crucial for assessing the purity of a sample and for differentiating between its cis and trans isomers. nist.gov

The gas chromatograph separates the isomers based on their boiling points and interactions with the stationary phase of the GC column. shimadzu.com Generally, the trans isomer has a slightly lower boiling point and elutes before the cis isomer on a nonpolar column. vurup.sk The retention time, the time it takes for a compound to travel through the column, is a characteristic feature used for identification. technologynetworks.com

Following separation by GC, the molecules enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the molecular ion and its various fragments. nist.gov The fragmentation pattern is a unique fingerprint for a specific compound and its isomers. While the molecular ion peak for both cis- and trans-tetradec-7-ene will be the same (m/z 196), subtle differences in the relative abundances of fragment ions can aid in their differentiation. albany.edunih.gov The NIST WebBook provides mass spectral data for 7-tetradecene (B6595692), which can be used as a reference. nist.gov

Table 2: Key GC-MS Parameters for Tetradec-7-ene Analysis

| Parameter | Value/Condition |

| GC Column | Typically a non-polar capillary column (e.g., HP-5MS) |

| Carrier Gas | Helium or Hydrogen |

| Injection Mode | Split or Splitless |

| Oven Temperature Program | Ramped program to ensure separation |

| MS Ionization Mode | Electron Ionization (EI) at 70 eV |

| Mass Analyzer | Quadrupole or Time-of-Flight (TOF) |

| Molecular Ion (M⁺) | m/z 196 |

| Key Fragment Ions | m/z 41, 43, 55, 69, 83, 97 |

Other Chromatographic Methods for Separation and Quantification

Besides GC-MS, other chromatographic techniques are valuable for the separation and quantification of tetradec-7-ene and its isomers.

High-Performance Liquid Chromatography (HPLC): HPLC can be used for the separation of alkene isomers, particularly when derivatization is employed to enhance detectability by UV or fluorescence detectors. researchgate.netqueensu.ca Reversed-phase HPLC, using a nonpolar stationary phase and a polar mobile phase, is a common mode for separating organic molecules. nih.gov Argentation chromatography, a form of liquid chromatography where the stationary phase is impregnated with silver ions, is particularly effective for separating cis and trans isomers of unsaturated compounds. google.com

Thin-Layer Chromatography (TLC): TLC is a simple, rapid, and cost-effective technique for the qualitative analysis of a sample's components. nih.govturkupetcentre.net It can be used to monitor the progress of a reaction or to get a preliminary assessment of the purity of a tetradec-7-ene sample. semanticscholar.org Similar to HPLC, argentation TLC can be employed to improve the separation of cis and trans isomers.

Applications of X-ray Crystallography for Related Polycyclic Systems Containing Alkene Moieties

X-ray crystallography is the gold standard for determining the three-dimensional structure of crystalline compounds at the atomic level. anton-paar.com While obtaining a single crystal of a simple alkene like tetradec-7-ene can be challenging, the technique is frequently applied to more complex polycyclic systems that incorporate alkene functionalities. researchgate.netchemrxiv.org

The study of such systems provides valuable insights into the geometry and conformation of the double bond within a constrained environment. For instance, X-ray diffraction has been used to confirm the structure of phosphabora researchgate.netdendralenes, which contain multiple diene units, and to analyze BN-embedded polycyclic π-conjugated systems. frontiersin.orgnih.gov The precise bond lengths, bond angles, and torsional angles of the alkene moiety within these rigid frameworks, as determined by X-ray crystallography, contribute to a deeper understanding of the structural effects of unsaturation in cyclic and polycyclic molecules.

Computational and Theoretical Investigations of Tetradec 7 Ene Systems

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of molecules. For an alkene such as tetradec-7-ene, Density Functional Theory (DFT) is a particularly useful method. tandfonline.commdpi.com DFT calculations can provide insights into the electronic structure of the carbon-carbon double bond, which is the most reactive site in the molecule.

These calculations can determine key electronic properties:

Molecular Orbitals: DFT can map the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For tetradec-7-ene, the HOMO is typically associated with the π-orbital of the C=C double bond, indicating it is the site of electron donation in reactions with electrophiles. The LUMO is the corresponding π*-antibonding orbital, which accepts electrons in reactions with nucleophiles.

Electron Density Distribution: Calculations can visualize the electron density, showing the regions of high and low electron concentration. In tetradec-7-ene, the electron density is highest around the double bond, which is consistent with it being a nucleophilic center.

Electrostatic Potential: The molecular electrostatic potential (MEP) map can be generated to show regions of positive and negative electrostatic potential on the molecule's surface. researchgate.net For tetradec-7-ene, the region around the double bond will show a negative potential, making it attractive to electrophiles.

Van der Waals corrected DFT can be particularly important for long-chain molecules like tetradec-7-ene to accurately model the non-covalent interactions between different parts of the alkyl chains. rsc.orgacs.org

A summary of how DFT could be applied to tetradec-7-ene is presented below:

| Calculated Property | Significance for Tetradec-7-ene |

|---|---|

| HOMO-LUMO Gap | Indicates the chemical reactivity and the energy required for electronic excitation. |

| Electron Density | Identifies the nucleophilic character of the C=C double bond. |

| Mulliken Charges | Provides an estimation of the partial charges on each atom. researchgate.net |

| Molecular Electrostatic Potential | Visualizes the charge distribution and predicts sites for electrophilic attack. researchgate.net |

Prediction of Reaction Pathways and Transition States in Tetradec-7-ene Transformations

Computational chemistry is a powerful tool for mapping out the potential energy surfaces of chemical reactions, allowing for the prediction of reaction pathways and the identification of transition states. rsc.org This is achieved by calculating the energy of the molecule as its geometry changes during a reaction. For tetradec-7-ene, this can be applied to various transformations such as hydrogenation, halogenation, and isomerization.

Key aspects of these investigations include:

Transition State Theory (TST): TST is a fundamental theory used to understand reaction rates. pressbooks.pubwikipedia.org It posits that for a reaction to occur, the reactants must pass through a high-energy state known as the activated complex or transition state. wikipedia.orglibretexts.org

Locating Transition States: Computational methods can search for the geometry of the transition state, which is a saddle point on the potential energy surface. rsc.org The energy of this transition state determines the activation energy of the reaction.

Intrinsic Reaction Coordinate (IRC) Calculations: Once a transition state is found, an IRC calculation can be performed to confirm that it connects the reactants and products, thus mapping out the entire reaction pathway. rsc.org

For a reaction like the addition of a halogen (e.g., Br₂) to tetradec-7-ene, computational methods can model the formation of the cyclic halonium ion intermediate and the subsequent nucleophilic attack by the halide ion. prezi.com These calculations can also predict the stereochemical outcome of the reaction, such as anti-addition. prezi.com

Theoretical Analysis of Conformational Space and Stereochemical Preferences

Molecules with single bonds, like the long alkyl chains in tetradec-7-ene, can exist in numerous spatial arrangements called conformations. ic.ac.uk Theoretical analysis is crucial for exploring the vast conformational space and identifying the most stable conformations.

Potential Energy Surface (PES) Scanning: By systematically rotating the dihedral angles of the single bonds in the alkyl chains, a potential energy surface can be generated. auremn.org.br The minima on this surface correspond to stable conformers.

Stereoelectronic Effects: The relative energies of different conformations are governed by stereoelectronic effects, which include interactions between bonding and non-bonding electrons. ic.ac.uk

Van der Waals Interactions: For a long-chain alkene like tetradec-7-ene, van der Waals forces between the alkyl chains play a significant role in determining the preferred conformation. ic.ac.uk

Cis/Trans Isomerism: Tetradec-7-ene can exist as two stereoisomers: (Z)-tetradec-7-ene (cis) and (E)-tetradec-7-ene (trans). Computational methods can be used to calculate the energy difference between these two isomers, which is crucial for understanding their relative stabilities.

Recent computational work has focused on developing automated methods for assessing the stereochemistry of metal complexes, which can be important for understanding catalyst-substrate interactions. acs.org

Modeling of Catalytic Mechanisms for Tetradec-7-ene Synthesis and Reactions

Computational modeling is instrumental in elucidating the mechanisms of catalytic reactions involving alkenes like tetradec-7-ene. nih.gov This includes both the synthesis of tetradec-7-ene (e.g., via olefin metathesis) and its subsequent reactions (e.g., hydrogenation, isomerization). researchgate.netnih.gov

Olefin Metathesis: The mechanism of olefin metathesis, often catalyzed by ruthenium or molybdenum complexes, has been extensively studied using computational methods. researchgate.netacs.org These studies have helped to understand the [2+2] cycloaddition and retro-[2+2] cycloaddition steps involved in the reaction. researchgate.net

Acid-Catalyzed Reactions: The behavior of alkenes on acidic zeolite catalysts, which are important in industrial processes like oligomerization and cracking, can be modeled computationally. acs.orgwhiterose.ac.uk These models can track the formation of protonated intermediates and predict the distribution of products. whiterose.ac.uk

Hydrogenation: The mechanism of catalytic hydrogenation can be investigated by modeling the interaction of tetradec-7-ene with the surface of a metal catalyst (e.g., Pd, Pt, Ni) or with a homogeneous catalyst.

Catalyst Design: By understanding the reaction mechanism at a molecular level, computational chemistry can aid in the rational design of new and improved catalysts with higher activity and selectivity. researchgate.net

A table summarizing the application of computational modeling to catalytic reactions of tetradec-7-ene is provided below:

| Catalytic Reaction | Computational Insights |

|---|---|

| Olefin Metathesis | Elucidation of the Chauvin mechanism, catalyst initiation, and stability of intermediates. researchgate.net |

| Acid-Catalyzed Oligomerization | Modeling of protonation, carbenium ion formation, and chain growth on zeolite surfaces. acs.orgwhiterose.ac.uk |

| Catalytic Hydrogenation | Investigation of hydrogen atom transfer mechanisms and catalyst-substrate interactions. rsc.org |

| Isomerization | Modeling of double bond migration catalyzed by transition metal complexes. nih.gov |

Applications of Tetradec 7 Ene As a Key Building Block in Advanced Organic Synthesis

Intermediate in the Synthesis of Structurally Complex Organic Molecules

The reactivity of the double bond in tetradec-7-ene makes it a useful intermediate in the synthesis of more intricate organic structures. cymitquimica.com Organic synthesis often involves a series of reactions to build a target molecule, and tetradec-7-ene can be a starting point or a key intermediate in these multi-step processes. vaia.com For instance, the double bond can undergo various addition reactions, allowing for the introduction of different functional groups. These functionalized derivatives can then be used in subsequent reactions to construct more complex molecular frameworks. The synthesis of complex molecules often relies on the strategic use of such building blocks to achieve the desired final product with high efficiency and purity. chemistrydocs.com

Precursor for Specialized Polymers and Materials

The unique properties of tetradec-7-ene also lend themselves to the production of specialized polymers and materials.

While direct use of tetradec-7-ene in epoxy resins is not extensively documented, its derivatives play a role. For example, epoxides derived from tetradec-7-ene, such as (E)-tetradec-7-ene epoxide, can be utilized in the formulation of epoxy resins. lookchem.comresearchgate.net Epoxy resins are known for their strong adhesive properties and durability, and are used in a wide range of applications including coatings and composite materials. ontosight.ai The incorporation of long-chain hydrocarbon structures, like that from tetradec-7-ene, can modify the properties of the resulting polymer, such as its flexibility and hydrophobicity.

Tetradec-7-ene itself can undergo polymerization reactions typical of alkenes. cymitquimica.com More specifically, derivatives of tetradec-7-ene can be used in ring-opening metathesis polymerization (ROMP) to create polymers with specific characteristics. lookchem.com For example, amphiphilic ROMP polymers have been synthesized using norbornene derivatives in the presence of a Grubbs catalyst, followed by post-polymerization modifications. lookchem.com The resulting polymers have applications in various fields due to their unique properties.

Role in Epoxy Resin Production

Synthesis of Fatty Acid and Lipid Analogs Containing the Tetradec-7-ene Moiety

Tetradec-7-ene is a valuable precursor for the synthesis of analogs of fatty acids and lipids. cymitquimica.com These synthetic analogs are crucial tools in biological studies to understand lipid metabolism and signaling pathways. researchgate.netnih.govnih.govnumberanalytics.com For example, 2-(tetradec-[7-enyl]thio)acetic acid (dTTA), a thio-ether fatty acid analog, and its corresponding glycerolipids have been synthesized to investigate their effects on lipid metabolism. researchgate.net The synthesis of such analogs often involves the chemical modification of the tetradec-7-ene backbone to introduce functional groups that mimic natural lipids. google.comnih.gov These synthetic lipids can be used to study various biological processes, including the activation of peroxisome proliferator-activated receptors (PPARs). researchgate.netbu.edu

A study by a Norwegian university focused on the synthesis and biological activities of various thio-ether fatty acid analogs, including those with a tetradec-7-ene core. The research highlighted how the structure of these synthetic lipids influences their biological activity.

| Compound Name | Abbreviation | Biological Focus |

| 2-(tetradec-[7-enyl]thio)acetic acid | dTTA | Lipid Metabolism Regulation |

| 1,2-di-[2-(tetradec-[7-enyl]thio)acetyl]-sn-glycero-3-phosphocholine | dTTA-PC | PPAR-dependent Regulation |

| 1-[2-(tetradec-[7-enyl]thio)acetyl]-sn-glycero-3-phosphocholine | lyso-dTTA-PC | Lipid Metabolism |

| 1-[2-(tetradec-[7-enyl]thio)acetyl]-sn-glycerol | dTTA-MAG | Biological Studies |

Chemical Synthesis of Semiochemical and Pheromone Analogs

Tetradec-7-ene and its derivatives are key components in the synthesis of semiochemicals and pheromones, which are chemicals used for communication between organisms. pherobase.com Specifically, (Z)-7-tetradecenal is a known sex pheromone of the citrus flower moth. The synthesis of these compounds often requires high stereoselectivity to produce the correct isomer for biological activity. herts.ac.uk For example, the synthesis of the sex pheromone of the Oriental beetle, a mixture of (Z)- and (E)-tetradec-7-en-2-one, has been a subject of study. researchgate.net Various synthetic strategies, including Wittig reactions and alkyne alkylation, are employed to create these specific unsaturated acetates and aldehydes from precursors like tetradec-7-ene. nyxxb.cngoogle.com

Integration in Biomass Valorization Strategies

In the quest for sustainable chemical production, biomass valorization has emerged as a key strategy. researchgate.netfrontiersin.orgnrel.gov This involves converting renewable biomass into valuable chemicals. researchgate.net Olefin metathesis is a powerful reaction in this context, and it has been used to produce tetradec-7-ene from smaller, biomass-derived olefins like oct-1-ene. academie-sciences.frresearchgate.net For instance, research has demonstrated the conversion of oct-1-ene to tetradec-7-ene with high selectivity using specific ruthenium-based catalysts. academie-sciences.frresearchgate.net This process is part of a broader effort to produce biofuels and chemical intermediates from sources like wood waste through processes such as Fischer-Tropsch synthesis. academie-sciences.frresearchgate.net The ability to produce tetradec-7-ene from renewable feedstocks enhances its importance as a sustainable building block for the chemical industry. researchgate.net

Environmental Behavior and Chemical Fate of Tetradec 7 Ene Excluding Ecotoxicity and Biological Impact

Atmospheric Degradation Pathways: Reaction with Hydroxyl Radicals and Ozone

The atmospheric persistence of Tetradec-7-ene is primarily dictated by its reactions with key atmospheric oxidants, namely hydroxyl radicals (•OH) and ozone (O₃).

The gas-phase reaction of 7-tetradecene (B6595692) with hydroxyl radicals has been investigated under atmospheric conditions (296 ± 2 K and atmospheric pressure of air). epa.gov In the presence of nitric oxide (NO), the reaction leads to the formation of several products. epa.gov The primary products observed are heptanal (B48729) and 4-hydroxyhexanal (B1207729), resulting from the decomposition of the intermediate 1,2-hydroxyoctoxy and 7-hydroxy-8-tetradecoxy radicals. epa.gov Specifically, the molar formation yield of heptanal from 7-tetradecene was found to be 86 ± 11%, while the yield of 4-hydroxyhexanal was 6%. epa.gov Other observed products include hydroxynitrates, formed from the reaction of hydroxyalkylperoxy radicals with NO, as well as dihydroxynitrates and dihydroxycarbonyls, which are formed after the isomerization of the intermediate 1,2-hydroxyalkoxy radicals. epa.gov The hydroxyl radical is a crucial cleansing agent in the lower atmosphere, initiating the breakdown of many volatile organic compounds. thegoodscentscompany.com

The reaction of alkenes like Tetradec-7-ene with ozone, known as ozonolysis, is another significant atmospheric degradation pathway. cymitquimica.com This reaction proceeds through the initial addition of ozone to the carbon-carbon double bond, forming an unstable primary ozonide. cymitquimica.com This intermediate rapidly decomposes to form a carbonyl compound and a Criegee intermediate (CI). cymitquimica.com The Criegee intermediates are highly reactive and can either decompose further or be stabilized through collisions with other atmospheric molecules, forming stabilized Criegee intermediates (sCIs). cymitquimica.compherobase.com The yield of these stabilized intermediates is expected to increase with the size of the alkene. pherobase.com For larger acyclic alkenes like trans-tetradec-7-ene, the yield of stabilized Criegee intermediates at 298 K and 1 bar is significant, approaching a value of 1.0. pherobase.com These sCIs can then go on to react with and oxidize other trace gases in the atmosphere. cymitquimica.com

Identification and Distribution in Natural Extracts and Environmental Samples

Tetradec-7-ene and its derivatives have been identified in a variety of natural and environmental samples.

(E)-7-Tetradecene has been reported in the plant species Porophyllum gracile and Porophyllum ruderale. nih.gov Additionally, a complex derivative, 9α-Hydroxy-12-{[4-(4-methoxyphenyl)piperazin-1-yl]methyl}-4,8-dimethyl-3,14-dioxatricyclo[9.3.0.0]tetradec-7-en-13-one, was isolated from the chloroform (B151607) extract of the aerial parts of Anvillea radiata. researchgate.net Another study on the leaves of Vernonia auriculifera reported the isolation of a compound containing a tetradec-7-en-14-one structure. researchgate.net

In the context of environmental samples, (E)-Tetradec-7-ene was detected as a volatile organic compound when heating pork fat under various atmospheric conditions. mdpi.com

Future Perspectives and Emerging Research Avenues for Tetradec 7 Ene Chemistry

Innovations in Catalytic Systems for Enhanced Efficiency and Stereocontrol

The synthesis of specific isomers of tetradec-7-ene is crucial for its application in various fields, and olefin metathesis has emerged as a powerful method for creating carbon-carbon double bonds with high efficiency and selectivity. wikipedia.org Recent advancements have focused on the development of sophisticated catalysts, particularly those based on ruthenium, which offer enhanced control over the geometry of the resulting double bond. mdpi.com

Innovations in catalyst design, such as the development of Z-selective and stereoretentive ruthenium catalysts, are enabling chemists to control the E/Z ratio of alkenes like tetradec-7-ene with greater precision. mdpi.com For instance, the cross-metathesis of two different alkenes, a reaction that can produce complex long-chain hydrocarbons, benefits significantly from these new catalysts that minimize waste and yield highly selective products. The underlying mechanism of this reaction, first proposed by Chauvin and Hérisson, involves a metallacyclobutane intermediate formed by the reaction of an alkene with a metal alkylidene. wikipedia.orgmdpi.com This fundamental understanding continues to drive the design of new catalysts with improved performance. researchgate.net

The application of these advanced catalytic systems is not limited to small-scale laboratory synthesis. Efforts are underway to apply these efficient and selective reactions to industrial processes, including the synthesis of polymers and other materials. researchgate.net The development of catalysts that are tolerant to various functional groups, air, and moisture has significantly broadened the scope of olefin metathesis. caltech.edu

Exploration of Bio-Catalytic and Sustainable Synthesis Routes

In the quest for more environmentally friendly chemical processes, significant attention is being directed towards bio-catalytic and sustainable methods for synthesizing alkenes like tetradec-7-ene. These approaches aim to reduce reliance on traditional, often harsh, chemical methods and non-renewable feedstocks. numberanalytics.com

One promising avenue is the use of enzymes and microbial systems. frontiersin.org For example, certain enzymes have been identified that can catalyze the decarboxylation of fatty acids to produce long-chain α-alkenes. nih.gov Researchers have successfully engineered microorganisms, such as Pichia pastoris, to produce alkenes from renewable feedstocks like methanol. nih.gov While the primary products in these studies are terminal alkenes, the underlying principles of metabolic engineering could potentially be adapted for the synthesis of internal alkenes like tetradec-7-ene.

Another area of active research is the use of enzymes for the specific modification of alkenes. Fungal peroxygenases, for instance, have been shown to catalyze the epoxidation of long-chain terminal alkenes. mdpi.comresearchgate.net These enzymes are attractive because they are robust, extracellular, and use hydrogen peroxide as a co-substrate, generating water as a benign byproduct. mdpi.com Such enzymatic transformations could be applied to tetradec-7-ene to create valuable derivatives.

Advanced Functionalization and Derivatization for Novel Materials

The carbon-carbon double bond in tetradec-7-ene serves as a reactive handle for a variety of chemical transformations, allowing for its conversion into a wide range of functionalized derivatives and novel materials. tutorchase.comcognitoedu.org The ability to precisely modify this double bond opens up possibilities for creating molecules with tailored properties for specific applications.

One of the most significant applications of alkenes is in polymerization reactions. tutorchase.comstudymind.co.uk Through addition polymerization, the double bonds in alkene monomers like tetradec-7-ene can be opened up to form long polymer chains. cognitoedu.orgwikipedia.orgsavemyexams.com This process is fundamental to the production of many plastics and other polymeric materials. tutorchase.com The properties of the resulting polyalkenes are determined by the structure of the monomer and the polymerization conditions. studymind.co.uk

Beyond polymerization, the double bond of tetradec-7-ene can undergo a variety of other functionalization reactions. For example, oxidation can lead to the formation of epoxides, which are highly reactive and versatile intermediates in organic synthesis. mdpi.com These epoxides can be further transformed into a range of products, including diols and other oxygenated derivatives. Hydroboration-oxidation is another powerful technique that allows for the regioselective addition of a hydroxyl group across the double bond.

The development of new catalytic methods continues to expand the toolkit for alkene functionalization. For instance, electrocatalysis offers a means to activate alkenes under mild conditions, enabling transformations such as aminooxygenation. nih.gov These advanced methods for derivatization are crucial for creating novel materials with unique properties, potentially finding applications in areas ranging from advanced polymers to pharmaceuticals. mdpi.comstudymind.co.uk

Interdisciplinary Research at the Interface of Synthetic Chemistry and Environmental Science

The study of tetradec-7-ene and other long-chain alkenes extends beyond the confines of the synthetic chemistry laboratory, intersecting significantly with environmental science. These compounds, both from natural and anthropogenic sources, play a role in various atmospheric and ecological processes. ontosight.aicopernicus.org

In the atmosphere, long-chain alkenes can participate in oxidation reactions, contributing to the formation of secondary organic aerosols (SOA). nih.govresearchgate.net The gas-phase oxidation of these compounds, often initiated by hydroxyl radicals, is a key area of research in atmospheric chemistry. researchgate.net Understanding the mechanisms and products of these reactions is crucial for accurately modeling air quality and climate. copernicus.org For instance, the reaction of alkenes with ozone is another important atmospheric process that can lead to the formation of various oxygenated products. copernicus.org

From a biological perspective, tetradec-7-ene and its derivatives are known to function as semiochemicals, particularly as insect pheromones. ontosight.airesearchgate.net For example, (Z)-tetradec-7-enal has been identified as a component of the sex pheromone of the citrus flower moth. The study of these chemical signals is a key aspect of chemical ecology, providing insights into insect communication and behavior. This knowledge can also be harnessed for the development of environmentally benign pest management strategies.

The intersection of synthetic chemistry and environmental science is also evident in the development of greener synthetic methodologies, as discussed in section 8.2. By designing more sustainable chemical processes, chemists can minimize the environmental impact of producing and using compounds like tetradec-7-ene. numberanalytics.com This interdisciplinary approach, which integrates an understanding of chemical reactivity with an awareness of environmental consequences, is essential for addressing many of the pressing environmental challenges of our time. gu.secam.ac.uk

Q & A

Q. What documentation practices ensure transparency in Tetradec-7-ene research publications?

- Methodological Answer : Follow the FAIR (Findable, Accessible, Interoperable, Reusable) principles:

- Raw Data : Deposit NMR spectra, chromatograms, and computational input files in repositories like Zenodo.

- Methods : Specify instrument models, software versions, and calibration procedures.

- Ethics : Declare conflicts of interest and funding sources in compliance with journal guidelines .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.